molecular formula C9H11BrClNO B1403328 5-Bromo-3-chloro-2-isobutoxypyridine CAS No. 1289093-31-7

5-Bromo-3-chloro-2-isobutoxypyridine

Cat. No.: B1403328
CAS No.: 1289093-31-7
M. Wt: 264.54 g/mol
InChI Key: MWBJHRBHKGTXAP-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-isobutoxypyridine is an organic compound with the molecular formula C9H11BrClNO. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and isobutoxy groups attached to the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloro-2-isobutoxypyridine with bromine in the presence of a suitable catalyst . The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the halogenation process.

Industrial Production Methods

On an industrial scale, the production of 5-Bromo-3-chloro-2-isobutoxypyridine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-isobutoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-isobutoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the isobutoxy group can influence its binding affinity and specificity. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloro-3-isobutoxypyridine
  • 3-Bromo-5-chloro-2-isobutoxypyridine
  • 2-Bromo-3-chloro-5-isobutoxypyridine

Uniqueness

5-Bromo-3-chloro-2-isobutoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted synthesis and specialized applications in research and industry .

Properties

IUPAC Name

5-bromo-3-chloro-2-(2-methylpropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClNO/c1-6(2)5-13-9-8(11)3-7(10)4-12-9/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBJHRBHKGTXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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